2-(乙基氨基)-N,N-二甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

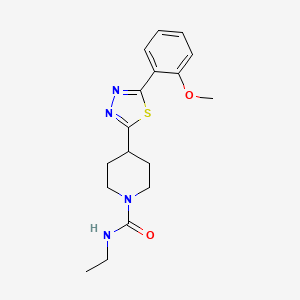

The compound "2-(ethylamino)-N,N-dimethylacetamide" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are of interest due to their potential anti-cancer properties. These derivatives are characterized by their interaction with DNA, primarily through intercalation, and their physicochemical properties which contribute to their biological activity against cancer cells .

Synthesis Analysis

The synthesis of related compounds involves the preparation of derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with various substituents. These derivatives are synthesized to explore the structure-activity relationships and to enhance their antitumor properties. For instance, derivatives with different groups at the 5-position of the acridine ring have been prepared to study their in vivo antitumor activity . Another study discusses the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate as a reagent for the synthesis of heterocyclic compounds, which could be related to the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using X-ray crystallography, revealing an intramolecular hydrogen bond that plays a role in the molecule's conformation and its interaction with DNA. Molecular mechanics calculations have been used to explore the conformational flexibility of the substituent in relation to the chromophore, which is important for understanding how these compounds interact with DNA .

Chemical Reactions Analysis

The chemical reactions involving these compounds primarily focus on their interaction with DNA. The binding occurs through intercalation, where the planar acridine ring inserts between the DNA base pairs. This interaction is crucial for the antitumor activity of these compounds. The reactivity of the dimethylamino group in related compounds has been explored, showing that it can be substituted with heterocyclic amines to produce different derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as their binding affinity to DNA and their charge at physiological pH, have been studied to understand their biological activity. It has been found that the 5-substituted compounds possess in vivo antitumor activity and that their activity is influenced by the nature of the substituent, with electron-withdrawing groups leading to an uncharged acridine chromophore at physiological pH, which is beneficial for their distribution and antitumor activity . The structure-activity relationships have been further explored by synthesizing monosubstituted derivatives and studying their antitumor activity, which varies with the position of the substituent on the acridine ring .

科学研究应用

化学毒理学和胚胎毒性研究:Stula 和 Krauss (1977 年) 进行的研究探讨了包括 N,N-二甲基乙酰胺在内的各种酰胺类溶剂对怀孕大鼠和兔子的胚胎毒性作用。他们发现与 N,N-二甲基乙酰胺相关的胚胎毒性中等 (Stula 和 Krauss,1977 年)。

分子化学和相互作用研究:Walczak 等人 (2008 年) 研究了包括 1,3-双(乙基氨基)-2-硝基苯及其衍生物在内的化合物。这项研究有助于了解由类似化合物制成的聚合物的物理性质 (Walczak 等人,2008 年)。

杂环化合物的合成:Granik 等人 (1976 年) 报道了使用涉及 N,N-二甲基乙酰胺的反应合成各种杂环化合物。这项研究提供了对复杂有机化合物化学途径和合成的见解 (Granik 等人,1976 年)。

在聚合过程中的作用:Zhou 等人 (2015 年) 研究了在铁催化的原子转移自由基聚合中使用含有酰胺基的极性溶剂(包括 N,N-二甲基乙酰胺)。他们的研究结果表明溶剂结构对催化活性有显着影响 (Zhou 等人,2015 年)。

在分子相互作用分析中的应用:Sengwa 等人 (2010 年) 探讨了含有乙醇胺和 N,N-二甲基乙酰胺的二元混合物中的分子相互作用。他们研究了氢键异分子相互作用,提供了混合溶剂中分子行为的见解 (Sengwa 等人,2010 年)。

分子反应和性质的研究:Le Bras 和 Muzart (2018 年) 强调了 N,N-二甲基乙酰胺作为一种多用途试剂在合成各种化合物中的应用。这篇综述强调了其在不同实验条件下的多功能性 (Le Bras 和 Muzart,2018 年)。

化学混合物的物理性质的研究:Khanlarzadeh 及其同事 (2006 年) 测量了涉及 N,N-二甲基乙酰胺的混合物的密度、粘度和折射率,有助于了解此类混合物的物理性质 (Khanlarzadeh 等人,2006 年)。

腐蚀抑制的检查:Cruz 等人 (2004 年) 对某些化合物(包括 N,N-二甲基乙酰胺的衍生物)在酸性介质中的电化学行为进行了研究。这项研究对于了解腐蚀抑制效率至关重要 (Cruz 等人,2004 年)。

用于医疗的分析方法开发:Rosser 等人 (2023 年) 开发了一种液相色谱-串联质谱法来量化小儿血浆中的 N,N-二甲基乙酰胺,证明了该化学物质在医疗分析和治疗监测中的相关性 (Rosser 等人,2023 年)。

安全和危害

作用机制

Target of Action

The primary target of 2-(ethylamino)-N,N-dimethylacetamide is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine peptidase involved in multiple processes associated with tumor progression, making it a validated target for anti-cancer therapy .

Mode of Action

The compound interacts with its target, cathepsin B, by inhibiting its endopeptidase activity . This inhibition reduces tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids .

Biochemical Pathways

The inhibition of cathepsin b likely disrupts the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression . This disruption could potentially affect extracellular matrix degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis .

Result of Action

The molecular and cellular effects of 2-(ethylamino)-N,N-dimethylacetamide’s action primarily involve the reduction of tumor cell invasion and migration . It also impairs tumor growth in vivo, as demonstrated in mouse fibrosarcoma tumors .

属性

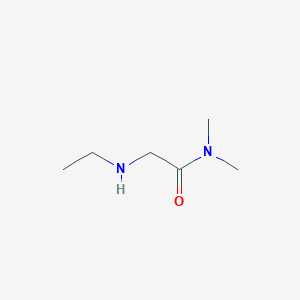

IUPAC Name |

2-(ethylamino)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQCQPDRIQZDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N,N-dimethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)